

A Comprehensive Technical Guide to 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
Cat. No.:	B1305575

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine**, a key intermediate in organic and medicinal chemistry. It covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in various research and development sectors. This guide is intended to be a comprehensive resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine, also known by its IUPAC name 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one, is a solid organic compound at room temperature.^[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C6H3F3N2O3	[2] [3]
Molecular Weight	208.10 g/mol , 208.09 g/mol	[2] [3] [4]
CAS Number	33252-64-1, 99368-66-8	[2] [3]
Melting Point	189-190 °C, 158 °C	[2] [5]
Boiling Point (Predicted)	255.2 ± 40.0 °C	[5] [6]
Density (Predicted)	1.61 ± 0.1 g/cm³	[5] [6]
pKa (Predicted)	5.71 ± 0.10	[5]
Appearance	Yellow Solid	[5]

Tautomerism

The compound exists in tautomeric equilibrium between the enol form (2-hydroxy-pyridine) and the amide form (pyridin-2-one).[\[1\]](#) This characteristic is crucial for its reactivity and interactions in biological systems.

Tautomeric forms of the title compound.

Experimental Protocols

This section details the synthetic procedures for the preparation of **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** and its subsequent conversion to a chlorinated derivative, which is a common step in further functionalization.

Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

This protocol outlines the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine.[\[7\]](#)

Materials:

- 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 61.3 mmol)

- Concentrated sulfuric acid (50 mL)
- Fuming nitric acid (14 mL, 92 mmol)
- Ice (300 g)
- 50% aqueous sodium hydroxide solution (85 mL)
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid in a suitable reaction vessel.
- Cool the reaction system to 0 °C using an ice bath.
- Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature at 0 °C.
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
- Raise the temperature to 65 °C and continue stirring for 24 hours.
- Upon completion, cool the reaction system to room temperature.
- Quench the reaction by slowly pouring the mixture into 300 g of ice.
- Neutralize the mixture by the slow addition of 50% aqueous sodium hydroxide solution.
- Extract the aqueous phase multiple times with ethyl acetate (e.g., 4 x 200 mL).
- Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow solid (Yield: 7.4 g, 58%).^[7]

Synthesis workflow for the title compound.

Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the conversion of the hydroxyl group to a chloro group, a common transformation for pyridine intermediates.[\[8\]](#)

Materials:

- 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)
- Thionyl chloride (SOCl_2 , 18.45 mL, 253 mmol)
- N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol)
- Ethyl acetate (EA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.
- Add N,N-dimethylformamide as a catalyst.
- Stir the reaction mixture at 100 °C for 10 hours.
- After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.
- Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
- Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.

- Filter and concentrate the solution under reduced pressure to afford the crude product (Yield: 2.46 g, 86%).^[8]

Chlorination of the title compound.

Applications in Research and Development

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a versatile building block with applications spanning several scientific fields.

- Organic Synthesis Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules.^[1] The presence of nitro, trifluoromethyl, and hydroxyl groups allows for diverse chemical transformations.^[9] The hydroxyl group can be readily substituted, for example, through halogenation reactions.^[1] The nitro group can be reduced to an amino group, providing another site for functionalization.^[9]
- Pharmaceutical and Agrochemical Development: Trifluoromethylpyridine derivatives are a key structural motif in many active ingredients for both pharmaceuticals and agrochemicals.^{[10][11]} The unique properties imparted by the trifluoromethyl group, such as enhanced lipophilicity and metabolic stability, make these compounds attractive in drug design.^[9] Specifically, 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is listed as an intermediate in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.^[12]
- Analytical Chemistry: The compound has shown exceptional performance as a novel matrix in matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI).^[9] It has demonstrated higher sensitivity and specificity in detecting endogenous metabolites in biological tissues compared to traditional matrices.^[9]

Conclusion

2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine is a compound of significant interest to the scientific community. Its well-defined physicochemical properties and versatile reactivity make it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The detailed synthetic protocols provided herein offer a practical guide for its preparation and derivatization, facilitating further research and application in various fields of chemical and biological sciences.

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